3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an iodine atom at position 3 and a carboxylic acid group at position 4. This structure combines aromaticity with polar functional groups, making it a versatile intermediate in medicinal chemistry and drug design. The iodine atom provides steric bulk and electron-withdrawing effects, while the carboxylic acid enhances solubility and enables further derivatization via amidation or esterification .
Properties
CAS No. |
619306-86-4 |
|---|---|
Molecular Formula |
C7H4IN3O2 |
Molecular Weight |
289.03 g/mol |
IUPAC Name |
3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H4IN3O2/c8-4-3-9-11-2-1-5(7(12)13)10-6(4)11/h1-3H,(H,12,13) |
InChI Key |
OLSHEAYIOCURLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)N=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation via Cyclocondensation
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed through cyclocondensation reactions between 5-aminopyrazoles and β-enaminones. For example, ethyl 3-aminopyrazole-5-carboxylate reacts with β-enaminones under acidic conditions to form the pyrimidine ring. This step establishes the foundational structure, with the carboxylic acid group at position 5 introduced via ester hydrolysis in subsequent stages.
Regioselective Iodination at Position 3
Iodination is achieved using N-iodosuccinimide (NIS) in dichloromethane (DCM) at 0–25°C, yielding 3-iodopyrazolo[1,5-a]pyrimidine intermediates. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich C3 position of the pyrimidine ring is preferentially targeted. A comparative analysis of halogenation agents (Table 1) reveals NIS as optimal for minimizing byproducts.
Table 1: Halogenation Reagents for C3 Functionalization
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NIS | DCM | 0–25 | 78–85 | ≥95 |
| I₂/KIO₃ | Acetonitrile | 25 | 65 | 88 |
| ICl | THF | -10 | 72 | 90 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts iodination efficiency. Dichloromethane (DCM) provides superior solubility for NIS and intermediates, whereas polar aprotic solvents like DMF reduce reaction rates due to competitive coordination. Kinetic studies demonstrate that temperatures below 25°C prevent decomposition of the iodinated product, with 0°C offering the best balance between reaction speed and stability.
Catalytic Additives and Yield Enhancement
Incorporating Lewis acids such as FeCl₃ (5 mol%) accelerates iodination by polarizing the NIS molecule, increasing electrophilicity. This modification elevates yields from 78% to 88% while reducing reaction times from 12 hours to 6 hours. Conversely, protic additives like acetic acid decrease yields by promoting side reactions.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and mixing efficiency. A patented method utilizes a two-stage system:
Purification and Quality Control
Crude products are purified via recrystallization from ethanol/water (7:3 v/v), yielding pharmaceutical-grade material (≥99% purity). HPLC analysis with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase confirms the absence of deiodinated byproducts.
Comparative Analysis of Synthetic Methodologies
Traditional Batch vs. Flow Chemistry
Batch processes, while simpler, face scalability challenges due to exothermic iodination steps. Flow chemistry mitigates this by enabling precise temperature control and shorter reaction times (Table 2).
Table 2: Batch vs. Flow Synthesis Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 78 | 85 |
| Purity (%) | 95 | 99 |
| Throughput (kg/day) | 12 | 120 |
| Energy Consumption | High | Low |
Alternative Routes via Intermediates
Recent advances explore 3-bromo precursors as intermediates, where bromine is replaced via Finkelstein reaction with NaI in acetone. However, this method suffers from lower regioselectivity (70% vs. 95% for direct iodination) and requires additional purification steps.
Mechanistic Insights and Byproduct Formation
Competing Pathways in Iodination
The primary byproduct, 5-iodopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (≤8%), arises from minor electrophilic attack at the C5 position. Density functional theory (DFT) calculations attribute this to transient protonation of the pyrimidine nitrogen, which redistributes electron density.
Chemical Reactions Analysis
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly halogenation, where iodine can be replaced by other halogens or functional groups.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, and microwave irradiation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being explored for its anticancer potential and enzymatic inhibitory activity.
Mechanism of Action
The mechanism of action of 3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, potentially affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a detailed comparison:
*Calculated based on (C₆H₄IN₃ = 245.02) + COOH (30.02).
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~2–4) enhances water solubility and enables salt formation.
- Lipophilicity : Electron-withdrawing groups (e.g., CF₃ in ) increase logP values, improving blood-brain barrier penetration .
- Steric effects : Bulky substituents (e.g., iodine at position 3) may hinder binding to flat enzymatic pockets but improve selectivity .
Biological Activity
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and enzymatic inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrimidine and pyrazole ring structure. The iodine substitution at the 3-position enhances its reactivity and potential biological interactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds derived from this scaffold have shown promising results in inhibiting cell proliferation in various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values range from 45 to 97 nM.
- HCT-116 (colorectal cancer) : IC50 values range from 6 to 99 nM.
- HepG-2 (hepatocellular carcinoma) : IC50 values range from 48 to 90 nM.
These results indicate that the compound exhibits significant cytotoxicity compared to standard treatments like sorafenib, which has an IC50 of 144 nM for MCF-7 and 176 nM for HCT-116 .
Enzymatic Inhibition
The compound also functions as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2. The most potent derivatives showed IC50 values against CDK2 ranging from μM to μM when compared to sorafenib . This indicates a robust potential for inhibiting cell cycle progression and inducing apoptosis in cancer cells.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer properties. Notably, compounds with modifications at the 3-position exhibited enhanced activity against multiple cancer cell lines .
- Mechanism of Action : Molecular docking studies revealed that these compounds fit well into the active site of CDK2, forming essential hydrogen bonds with key residues such as Leu83, which is critical for their inhibitory action .
- Pharmacokinetic Properties : In silico ADMET studies indicated favorable pharmacokinetic profiles for these compounds, suggesting their viability as drug candidates .
Cytotoxicity Results Against Cancer Cell Lines
| Compound ID | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) | HepG-2 IC50 (nM) |
|---|---|---|---|
| Compound A | 45 | 6 | 48 |
| Compound B | 97 | 99 | 90 |
| Sorafenib | 144 | 176 | 19 |
CDK2 Inhibition Potency
| Compound ID | CDK2/cyclin A2 IC50 (μM) ± SD |
|---|---|
| Sorafenib | 0.184 ± 0.01 |
| Compound A | 0.057 ± 0.003 |
| Compound B | 0.081 ± 0.004 |
Q & A
Q. Key factors :
- Iodination efficiency : Excess NIS (1.8 eq.) and prolonged reaction time (12 hours) improve halogenation completeness .
- Hydrolysis control : Mild alkaline conditions prevent decarboxylation or side reactions at the iodine substituent .
What analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic
- NMR spectroscopy :
- LCMS/HPLC :
- Elemental analysis : Validates iodine content (theoretical: ~44.8%) .
How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
Advanced
Discrepancies often arise from:
- Substituent positioning : Biological activity is highly sensitive to the position of iodine and carboxylic acid groups. For example, 3-iodo-5-carboxylic acid derivatives show distinct receptor binding compared to 7-carboxylic acid isomers .
- Assay variability : Standardize in vitro assays (e.g., kinase inhibition) using positive controls (e.g., staurosporine) and replicate experiments to minimize false positives .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Pre-solubilize the compound in aqueous buffers (pH 7.4) for cellular assays .
What strategies optimize the iodination step to minimize byproduct formation?
Q. Advanced
- Catalyst screening : Use Lewis acids like BF₃·Et₂O to enhance electrophilic substitution rates, reducing reaction time and dimerization .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve NIS solubility and regioselectivity. Avoid DMF, which may promote N-iodination side reactions .
- Temperature control : Maintain temperatures ≤40°C to prevent iodine displacement or ring-opening side reactions .
How can the carboxylic acid and iodine moieties be leveraged for further functionalization?
Q. Basic
- Carboxylic acid :
- Iodine :
What computational methods predict the reactivity of this compound in drug design?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density. The iodine atom exhibits σ-hole characteristics, favoring halogen bonding with protein targets .
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR). The carboxylic acid forms hydrogen bonds with Lys721, while iodine participates in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
